Dioscin

Content Navigation

Reproducible cancer research requires precise glycoside structure, not crude extracts. Dioscin provides consistent, potent cytotoxicity.

- Superior potency vs. protodioscin in TNBC cell lines

- Defined degradation kinetics for controlled prodrug release

- Enhanced intestinal permeability for oral formulation development

Supplied with verified ≥98% purity and batch-specific QC data. In stock.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

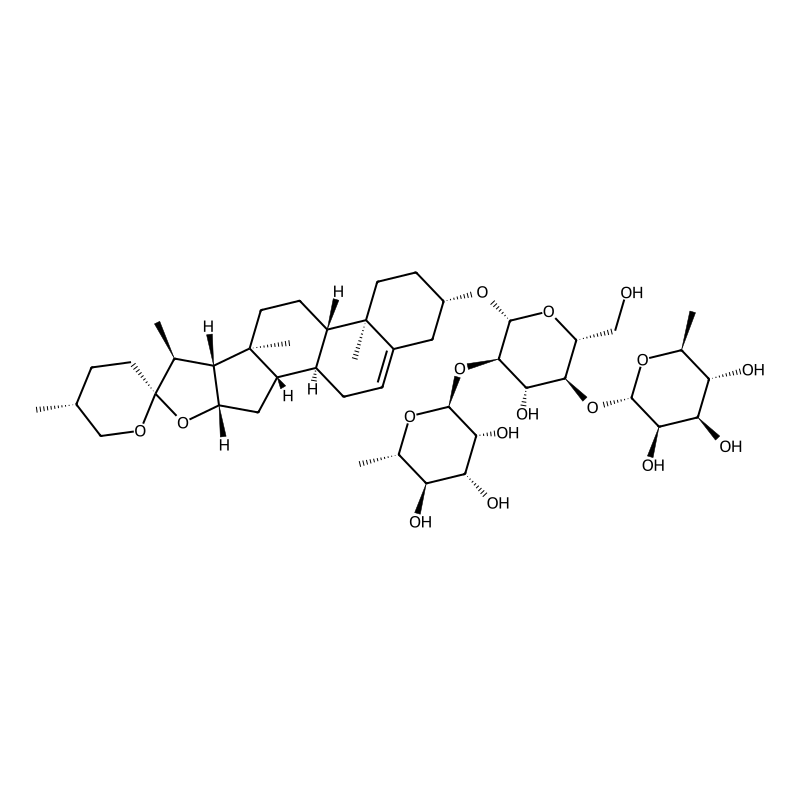

Dioscin is a steroidal saponin consisting of the aglycone diosgenin linked to a trisaccharide sugar chain.[1][2] This glycosylation is a critical structural feature that dictates its physicochemical properties and biological activities, distinguishing it from both its parent aglycone and other related saponins.[3][4] Primarily sourced from plants of the Dioscorea genus, high-purity Dioscin is utilized in research contexts where the specific structure of the glycoside is essential for achieving targeted biological effects, such as in oncology, inflammation, and metabolic disease studies.[4][5][6]

Research Fit

References

- [4] Kondamudi PK, Kulkarni NS, Kulkarni V, et al. Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa. J Diet Suppl. 2019;16(2):131-143.

- [12] Li, M., Zhang, Y., Wang, Y., Zhang, Y., Li, M., Yu, J., Zhang, L., Zhu, Z., & Yu, B. (2019). Design, Preparation, and Characterization of Dioscin Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice. Molecules, 24(22), 4104.

- [15] Yang L, Ren S, Xu F, Ma Z, Liu X, Wang L. Recent Advances in the Pharmacological Activities of Dioscin. Biomed Res Int. 2019;2019:5763602.

- [18] Wang, Y., Xu, Y., & Li, S. (2023). The anti-cancer activity of Dioscin: an update and future perspective. Journal of Cancer, 14(1), 1-14.

- [28] Jesus, M., Martins, A. P., Gallardo, E., & Duarte, A. P. (2016). Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology. Journal of Analytical Methods in Chemistry, 2016, 4156293.

Substituting high-purity Dioscin with its aglycone (diosgenin), a closely related saponin (protodioscin), or a crude plant extract is often unviable for reproducible research. The trisaccharide moiety of Dioscin is not merely a solubilizing group; it is integral to its biological mechanism, leading to significant differences in intestinal permeability, stability, and cytotoxic potency compared to diosgenin.[3] For instance, Dioscin shows markedly different cytotoxic IC50 values against cancer cell lines compared to protodioscin, underscoring that even minor changes in glycosylation can fundamentally alter biological outcomes.[7] Using crude extracts introduces variability and confounding factors, making them unsuitable for precise mechanism-of-action studies or any application where dose-response consistency is required.

Substitution Risk

Glycosylation-deficient; reported antiproliferative response may be substantially reduced. Sugar moiety essential for full activity context.

Chacotriose chain linked to higher reported antiproliferative response; non-chacotriose analogs may show shifted activity profiles.

Variable dioscin/protodioscin content across species; unstandardized material may not reproduce purified-compound model response.

References

- [4] Kondamudi PK, Kulkarni NS, Kulkarni V, et al. Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa. J Diet Suppl. 2019;16(2):131-143.

- [9] Guedea-Rojas, O., et al. (2023). In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer. PLOS ONE, 18(2), e0281650.

Enhanced Cytotoxic Potency in Breast Cancer Cell Lines Compared to Protodioscin

In a direct comparison using human breast cancer cell lines, Dioscin demonstrated significantly greater cytotoxic potency than its close structural analog, Protodioscin. Against the triple-negative breast cancer (TNBC) cell line MDA-MB-468, Dioscin's half-maximal inhibitory concentration (IC50) was 1.53 µM, which is approximately 40% lower (more potent) than Protodioscin's IC50 of 2.56 µM.[7] A similar trend was observed in the ER-positive MCF-7 cell line, where Dioscin's IC50 was 4.79 µM compared to 6 µM for Protodioscin.[7]

| Evidence Dimension | Cytotoxicity (IC50) |

| Target Compound Data | 1.53 µM (MDA-MB-468 cells); 4.79 µM (MCF-7 cells) |

| Comparator Or Baseline | Protodioscin: 2.56 µM (MDA-MB-468 cells); 6.0 µM (MCF-7 cells) |

| Quantified Difference | ~40% more potent in MDA-MB-468; ~20% more potent in MCF-7 |

| Conditions | In vitro MTT assay on human breast cancer cell lines after 48 hours of treatment. |

This demonstrates that minor differences in glycosylation between saponins lead to significant changes in anticancer activity, justifying the procurement of the specific Dioscin structure for oncology research.

Superior Intestinal Permeability Over its Aglycone, Diosgenin

In Caco-2 cell monolayer assays, a standard model for intestinal absorption, Dioscin demonstrated higher permeability compared to its aglycone, diosgenin.[3] Diosgenin was identified as a substrate for P-glycoprotein (P-gp) efflux pumps, which actively transport it out of cells and limit its absorption.[3] In contrast, Dioscin was not subject to significant efflux and has been shown to inhibit P-gp, which may contribute to its better absorption profile.[3] This suggests the glycoside structure is key to overcoming efflux-mediated barriers to intestinal transport.

| Evidence Dimension | Intestinal Permeability (Caco-2 Assay) |

| Target Compound Data | Higher permeability with no significant efflux. |

| Comparator Or Baseline | Diosgenin: Lower permeability, subject to P-glycoprotein mediated efflux. |

| Quantified Difference | Qualitatively higher absorption potential due to bypassing P-gp efflux. |

| Conditions | In vitro Caco-2 cell monolayer transport assay. |

For studies involving oral administration models, Dioscin offers a significant processing advantage over diosgenin, as its structure is better suited for intestinal absorption, a critical factor for bioavailability.

Differential Stability in Simulated Gastric and Intestinal Fluids

The stability of Dioscin and its aglycone diosgenin differs significantly in simulated digestive fluids. After 3 hours in simulated gastric fluid (SGF, pH 1.2), Dioscin degraded by up to 28.3%, with much of this converting to diosgenin.[3] In simulated intestinal fluid (SIF, pH 6.8), Dioscin degradation was 12.4%.[3] In contrast, diosgenin showed higher stability, with only 8.5% degradation in SGF and 4.8% in SIF.[3] This indicates that while diosgenin is more stable, Dioscin acts as a prodrug, delivering diosgenin after partial hydrolysis.

| Evidence Dimension | Degradation (%) after 3 hours |

| Target Compound Data | SGF (pH 1.2): 28.3%; SIF (pH 6.8): 12.4% |

| Comparator Or Baseline | Diosgenin: SGF (pH 1.2): 8.5%; SIF (pH 6.8): 4.8% |

| Quantified Difference | Dioscin is 3.3x less stable in SGF and 2.6x less stable in SIF than Diosgenin. |

| Conditions | In vitro incubation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). |

This differential stability is critical for formulation design; procuring Dioscin is advantageous for applications requiring controlled release or targeted delivery of diosgenin to the intestine, leveraging its role as a glycosidic prodrug.

Oncology Drug Discovery and Structure-Activity Relationship (SAR) Studies

The significantly higher cytotoxic potency of Dioscin compared to its close analog Protodioscin makes it the specific choice for screening and mechanism-of-action studies in cancer research, particularly where targeting specific cell lines like TNBC is the objective.[7] High purity is essential to ensure that the observed effects are attributable to the precise glycosidic structure.

Development of Orally Administered Formulations

Given its superior intestinal permeability profile compared to its aglycone diosgenin, Dioscin is the indicated precursor for developing oral formulations.[3] Its ability to bypass P-gp efflux provides a clear rationale for its selection in pharmacokinetic and bioavailability studies aimed at systemic delivery.

Prodrug Strategy and Controlled Release Studies

The defined degradation kinetics of Dioscin in simulated gastric and intestinal fluids allow it to be used as a prodrug of diosgenin.[3] Researchers formulating systems for controlled release or targeted gastrointestinal delivery should select Dioscin to precisely control the rate and location of diosgenin release.

Application Fit Matrix

References

- [4] Kondamudi PK, Kulkarni NS, Kulkarni V, et al. Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa. J Diet Suppl. 2019;16(2):131-143.

- [9] Guedea-Rojas, O., et al. (2023). In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer. PLOS ONE, 18(2), e0281650.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

[2]. Qu X, et al. Dioscin inhibits osteoclast differentiation and bone resorption though down-regulating the Akt signaling cascades. Biochem Biophys Res Commun. 2014 Jan 10;443(2):658-65.

[3]. Qin J, et al. Dioscin prevents the mitochondrial apoptosis and attenuates oxidative stress in cardiac H9c2 cells. Drug Res (Stuttg). 2014 Jan;64(1):47-52.

Explore Compound Types